![molecular formula C6H4IN3O B2499521 3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2402828-83-3](/img/structure/B2499521.png)

3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

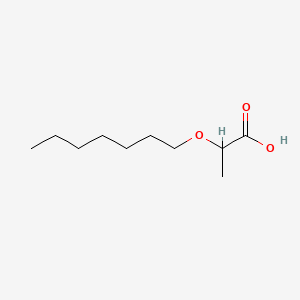

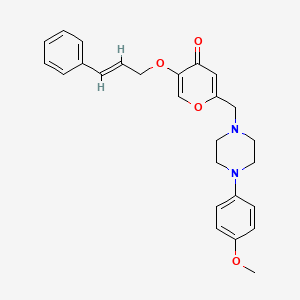

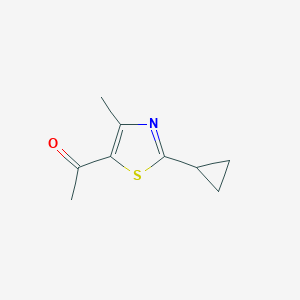

“3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one” is a chemical compound with the CAS Number: 2241140-25-8 . It is also known as "1-{3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one" .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives involves starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives . Five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were then reacted with different amine derivatives using Cs2CO3 in methanol .Molecular Structure Analysis

The molecular structure of “3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one” is represented by the Inchi Code: 1S/C6H4IN3O/c7-4-3-9-10-2-1-8-6(11)5(4)10/h1-3H, (H,8,11) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives include the reaction of N-propargylated C-3 substituted pyrazoles with different amine derivatives .Physical And Chemical Properties Analysis

The compound “3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one” has a molecular weight of 261.02 . It is a powder and is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Antiproliferative Effects on Lung Adenocarcinoma Cell Line

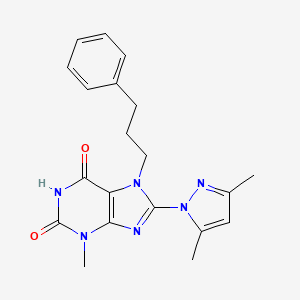

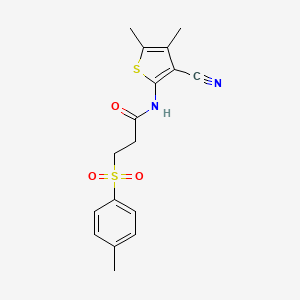

Pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives have been found to have antiproliferative effects on the A549 cell line, which is a KRAS mutant lung adenocarcinoma cell line . The structure–activity relationship (SAR) study revealed that an amide group with a long alkyl chain and benzene ring with a p -CF3 group could be important for efficiency .

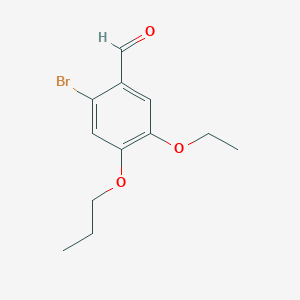

Synthesis of Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates

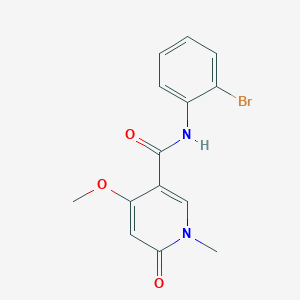

The compound reacts regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation catalyzed with Pd (dppf)Cl2 under pressure in MeOH solution yielded methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates .

Synthesis of Corresponding Carboxylic Acids

The methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates were transformed into the corresponding carboxylic acids by alkaline hydrolysis .

Role as Basic Substrates for Various Synthetic Transformations

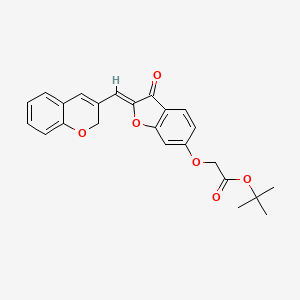

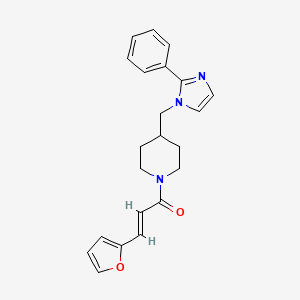

Pyrazolo[1,5-a]pyrazin-4(5H)-ones are important derivatives of a corresponding biheteroaromatic system due to their role as basic substrates for various synthetic transformations aimed at creating biologically active compounds .

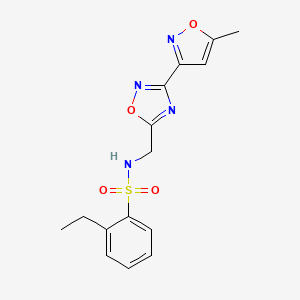

Synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium Energetic Ionic Compounds

The compound can be used in the synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds which show good detonation performances and low sensitivities .

Role in the Design of New Synthetic Platforms

The compound can be used in the design of new synthetic platforms with potential significance in combinatorial and medicinal chemistry .

Direcciones Futuras

The future directions for the study and application of “3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one” and its derivatives could involve further exploration of their antiproliferative effects on lung adenocarcinoma cell lines . Additionally, their potential applications in optical technologies due to their tunable photophysical properties could be investigated .

Propiedades

IUPAC Name |

3-iodo-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3O/c7-4-3-9-10-2-1-8-6(11)5(4)10/h1-3H,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBFERIRRRENMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)I)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide](/img/structure/B2499445.png)

![(Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)but-2-enamide](/img/structure/B2499451.png)

![1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2499452.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-(thiophen-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2499453.png)